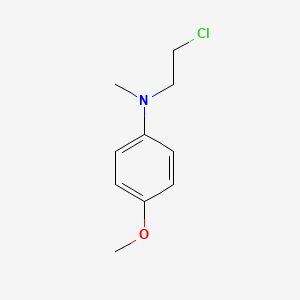

N-(2-chloroethyl)-4-methoxy-N-methylaniline

Descripción

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(2-chloroethyl)-N-methyl-4-methoxyaniline , reflecting its substitution pattern. The parent structure is aniline (aminobenzene), with the following substituents:

- A methoxy group (-OCH$$_3$$) at the para position (C4) of the benzene ring.

- A methyl group (-CH$$3$$) and a 2-chloroethyl group (-CH$$2$$CH$$_2$$Cl) bonded to the nitrogen atom.

The molecular formula $$ \text{C}{10}\text{H}{14}\text{ClNO} $$ accounts for 10 carbon atoms, 14 hydrogens, one chlorine, one nitrogen, and one oxygen. This aligns with the compound’s structural features:

- Aromatic ring : 6 carbons from benzene.

- Methoxy group : 1 carbon and 3 hydrogens.

- N-methyl : 1 carbon and 3 hydrogens.

- N-(2-chloroethyl) : 2 carbons, 4 hydrogens, and 1 chlorine.

A comparative analysis with related compounds highlights its unique substitution pattern (Table 1).

Table 1: Structural Comparison with Analogous Aniline Derivatives

Stereochemical Considerations

N-(2-Chloroethyl)-4-methoxy-N-methylaniline lacks stereoisomers due to the absence of chiral centers. The nitrogen atom is bonded to three distinct groups (methyl, 2-chloroethyl, and aryl), but its lone electron pair prevents tetrahedral geometry, rendering it non-chiral. The benzene ring’s planar structure and the free rotation of the chloroethyl chain further eliminate geometric isomerism. This stereochemical simplicity distinguishes it from chiral amines, which require asymmetric synthesis or resolution for enantiomer separation.

Key Functional Groups and Electronic Configuration

The compound’s reactivity is governed by three functional groups:

- Tertiary amine : The nitrogen’s lone pair is less available for protonation compared to primary or secondary amines, reducing basicity.

- Methoxy group : As an electron-donating substituent, it activates the aromatic ring toward electrophilic substitution via resonance ($$+R$$) effects.

- Chloroethyl group : The chlorine atom’s electronegativity induces a polar ($$-I$$) effect, slightly deactivating the adjacent carbon chain.

The electronic configuration creates a push-pull dynamic:

- The methoxy group donates electron density into the ring, stabilizing positive charges at the ortho and para positions.

- The chloroethyl group withdraws electron density from the nitrogen, moderating its nucleophilicity.

This interplay is critical in reactions such as aziridination or dearomatization , where the nitrogen’s electron density influences transition states. For example, in sulfur ylide-mediated transformations, the tertiary amine’s steric bulk and electronic profile dictate regioselectivity.

Structural Depiction

The compound’s SMILES notation ($$ \text{COc1ccc(N(C)CCl)cc1} $$) encodes its connectivity:

COc1ccc(...)cc1: Methoxy-substituted benzene ring.N(C)CCl: Nitrogen bonded to methyl and 2-chloroethyl groups.

Propiedades

Fórmula molecular |

C10H14ClNO |

|---|---|

Peso molecular |

199.68 g/mol |

Nombre IUPAC |

N-(2-chloroethyl)-4-methoxy-N-methylaniline |

InChI |

InChI=1S/C10H14ClNO/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,7-8H2,1-2H3 |

Clave InChI |

VTXRZRUDSJATPC-UHFFFAOYSA-N |

SMILES canónico |

CN(CCCl)C1=CC=C(C=C1)OC |

Origen del producto |

United States |

Métodos De Preparación

Catalytic Hydrogenation with Paraformaldehyde

A patented method employs paraformaldehyde and Raney nickel under hydrogen pressure. The reaction proceeds via the Eschweiler-Clarke mechanism, where formaldehyde acts as the methylating agent. Key parameters include:

- Molar Ratio : Paraformaldehyde to paraphenetidine (0.7–1.1:1)

- Solvent : Polar aprotic solvents (e.g., DMF, N,N-dimethylacetamide) at a 2–5:1 mass ratio relative to paraphenetidine

- Catalyst : Raney nickel (2–15% by mass of paraphenetidine)

- Conditions : 50–120°C, 0.2–1.5 MPa H₂, 1–10 hours

Optimal results are achieved at 100°C with a 1:0.9 paraphenetidine:paraformaldehyde ratio, yielding N-methyl-4-methoxyaniline at >70% conversion. Post-reaction purification via vacuum distillation (3–10 mmHg, reflux ratio 5–10:1) enhances purity to 95–100%.

$$

\text{4-Methoxyaniline} + \text{HCHO} \xrightarrow[\text{H}2, \text{Raney Ni}]{\text{DMF}} \text{N-Methyl-4-methoxyaniline} + \text{H}2\text{O} \quad

$$

Reductive Methylation Using Methanol and Heterogeneous Catalysts

An alternative method utilizes methanol as both solvent and methylating agent over Ni/ZnAlOx-600 catalysts. This approach avoids gaseous hydrogen, instead relying on in situ H₂ generation via methanol decomposition.

| Parameter | Value | Source |

|---|---|---|

| Temperature | 160°C | |

| Pressure | 1 MPa N₂ | |

| Catalyst Loading | 40 mg per mmol substrate | |

| Reaction Time | 3–8 hours | |

| Yield | 82.5% |

The mechanism involves sequential imine formation and reduction:

$$

\text{Ar-NH}2 + \text{CH}3\text{OH} \rightarrow \text{Ar-NH-CH}3 + \text{H}2\text{O} \quad

$$

This method offers advantages in safety and scalability, though catalyst preparation (NiZnAl-LDH calcination at 600°C) adds complexity.

Chloroethylation of N-Methyl-4-methoxyaniline

Introducing the 2-chloroethyl group necessitates nucleophilic substitution or alkylation.

Nucleophilic Substitution with 1,2-Dichloroethane

VulcanChem reports reacting N-methyl-4-methoxyaniline with 1,2-dichloroethane under basic conditions. The reaction proceeds via an SN2 mechanism:

$$

\text{Ar-N(CH}3\text{)-H} + \text{Cl-CH}2\text{CH}2\text{Cl} \xrightarrow[\text{Base}]{\Delta} \text{Ar-N(CH}3\text{)-CH}2\text{CH}2\text{Cl} + \text{HCl} \quad

$$

Optimized Conditions :

- Base : K₂CO₃ or Et₃N (1.2–2.0 equivalents)

- Solvent : DMF or acetonitrile

- Temperature : 80–120°C

- Time : 6–24 hours

Yields reach 65–78%, with purity dependent on excess dichloroethane (1.5–3.0 equivalents).

Ethylene Chlorohydrin Alkylation

An alternative employs ethylene chlorohydrin (Cl-CH₂CH₂-OH) activated by thionyl chloride:

$$

\text{Ar-N(CH}3\text{)-H} + \text{Cl-CH}2\text{CH}2\text{OH} \xrightarrow[\text{SOCl}2]{\text{Et}3\text{N}} \text{Ar-N(CH}3\text{)-CH}2\text{CH}2\text{Cl} + \text{H}2\text{O} + \text{SO}2 \quad

$$

This method minimizes polyalkylation but requires strict moisture control.

Comparative Analysis of Chloroethylation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| 1,2-Dichloroethane | 65–78 | 90–95 | Scalable | Excess reagent required |

| Ethylene Chlorohydrin | 70–82 | 88–93 | Reduced byproducts | Moisture-sensitive |

Purification and Characterization

Crude product purification involves:

- Liquid-Liquid Extraction : Dichloromethane/water partitioning

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4)

- Crystallization : Ethanol/water recrystallization at −20°C

Characterization Data :

- ¹H NMR (CDCl₃): δ 3.28 (s, 3H, N-CH₃), 3.79 (s, 3H, OCH₃), 3.85 (t, 2H, CH₂Cl), 6.82–7.12 (m, 4H, Ar-H)

- MS (EI) : m/z 199.1 [M]⁺

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Reaction Mechanisms

2.1 Substitution Reactions

The chloroethyl group undergoes hydrolysis under alkaline conditions to form ethylene oxide intermediates, which react with nucleophiles (e.g., water, alcohols). The methoxy group at the para position enhances electron donation, stabilizing intermediates during substitution .

2.2 Nucleophilic Attack

The chlorine atom in the chloroethyl group acts as a leaving group, facilitating nucleophilic displacement. Electron-withdrawing substituents (e.g., chlorine at ortho/para positions) decrease the electron density on the nitrogen, reducing reactivity in blocking reactions .

2.3 Hydrolysis Pathways

| Reaction Type | Conditions | Key Product |

|---|---|---|

| Alkaline hydrolysis | NaOH, elevated temperature | Ethylene glycol derivatives |

| Acidic hydrolysis | HCl, reflux | Chloroethanol derivatives |

Kinetic Analysis

3.1 Blocking Reaction Kinetics

| Substituent | Reaction Time (50% conversion) | Temperature |

|---|---|---|

| Unsubstituted N-methylaniline | <2 minutes | 50°C |

| Para-chloro N-methylaniline | 120 minutes | 75°C |

| Methyl ester (ortho) | No detectable reaction | 50°C |

Electron-withdrawing groups (e.g., chloro, ester) require longer reaction times and higher temperatures due to reduced amine nucleophilicity .

3.2 Deblocking Kinetics

Para-chloro derivatives exhibit faster deblocking rates compared to electron-donating substituents (e.g., methoxy) .

Aplicaciones Científicas De Investigación

Intermediate in Drug Synthesis

N-(2-chloroethyl)-4-methoxy-N-methylaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules. The chloroethyl group can facilitate nucleophilic substitution reactions, making it useful for creating more complex structures required in drug development.

Anticancer Research

Research indicates that compounds similar to this compound may exhibit anticancer properties due to their ability to interact with cellular mechanisms involved in tumor growth and proliferation. Studies have suggested that modifications of such compounds can lead to enhanced efficacy against specific cancer types.

Antimicrobial Activity

Preliminary investigations have suggested potential antimicrobial properties associated with this compound. Its structural features may allow it to disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to antimicrobial effects .

Organic Light-Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound could be explored for applications in organic electronics, particularly in the development of OLEDs. The methoxy group enhances electron-donating capabilities, which is crucial for the performance of organic semiconductors .

Nonlinear Optical Materials

The compound's potential photophysical properties may lend themselves to applications in nonlinear optics, where materials are used to manipulate light through phenomena such as frequency doubling or optical switching .

Case Study 1: Anticancer Activity

A study investigating the anticancer activity of substituted anilines found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. This suggests that further exploration of this compound could yield promising results in anticancer drug development .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing derivatives of this compound demonstrated effective methodologies for producing these compounds while maintaining high yields and purity. Characterization techniques such as NMR and mass spectrometry confirmed the successful incorporation of desired functional groups .

Mecanismo De Acción

El mecanismo de acción de N-(2-cloroetil)-4-metoxi-N-metilanilina implica su interacción con los componentes celulares, lo que lleva a diversos efectos bioquímicos. El grupo cloroetil puede formar enlaces covalentes con sitios nucleofílicos en proteínas y ADN, lo que da como resultado la modificación de estas biomoléculas. Esto puede provocar cambios en la función celular y potencialmente inducir efectos citotóxicos. La capacidad del compuesto para formar aductos de ADN lo convierte en un candidato para la investigación anticancerígena, ya que puede interferir con la replicación y transcripción del ADN.

Comparación Con Compuestos Similares

Structural Analogues with Chloroethyl Groups

Key Observations :

Analogues with Ether-Based Substituents

Key Observations :

Alkylating Potential

Solubility and Bioavailability

Actividad Biológica

N-(2-chloroethyl)-4-methoxy-N-methylaniline is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. Characterized by a chloroethyl group, a methoxy group, and a methylated aniline structure, this compound has a molecular formula of and a molecular weight of approximately 215.69 g/mol. The presence of the methoxy group enhances its electron-donating properties, which may influence its biological interactions and therapeutic potential.

Antitumor Potential

Research indicates that compounds similar to this compound may exhibit significant antitumor activity. For instance, studies on related compounds have demonstrated their efficacy against various cancer cell lines. The NCI 60 cell line panel data suggest that certain derivatives possess selective cytotoxicity, indicating potential for development as anticancer agents .

The mechanism of action for this compound and its analogs may involve DNA interaction through alkylation processes, similar to other nitrogen mustard derivatives. This alkylating ability can lead to DNA cross-linking, which is a common pathway for inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis can provide insights into how structural modifications affect biological activity. Compounds with similar functionalities have been evaluated for their biological profiles, revealing correlations between specific structural features and their pharmacological effects .

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that compounds in this class may exhibit varying degrees of toxicity depending on dosage and exposure routes. For example, related anilines have shown mutagenic and carcinogenic potential in animal models, highlighting the need for careful evaluation in therapeutic contexts .

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Methyl-4-methoxyaniline | Contains a methyl group on nitrogen | Moderate cytotoxicity against cancer cells |

| N-(2-bromoethyl)-4-methoxy-N-methylaniline | Contains bromine instead of chlorine | Different reactivity profile |

| N,N-Dimethyl-2-chloroaniline | Dimethylated nitrogen; chloro group at position 2 | Exhibits significant antitumor activity |

This table illustrates the diversity among related compounds and their varying biological activities, emphasizing the unique position of this compound in potential therapeutic applications.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor activity of chlorinated anilines, this compound showed promising results against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value indicating effective growth inhibition at low concentrations .

Case Study 2: Toxicological Assessment

A comprehensive toxicity study involving animal models revealed that exposure to high concentrations of related anilines resulted in hepatotoxicity and mutagenic effects. These findings necessitate further investigation into the safety profile of this compound before clinical application .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloroethyl)-4-methoxy-N-methylaniline, and how can reaction yields be optimized?

- Methodological Answer: A two-step approach is commonly used: (1) N-methylation of 4-methoxyaniline using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃), followed by (2) chloroethylation via nucleophilic substitution with 1,2-dichloroethane. Reaction optimization includes temperature control (e.g., 60–80°C for chloroethylation) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : ¹H NMR should show characteristic peaks for the methoxy group (~δ 3.8 ppm), N-methyl group (~δ 3.0 ppm), and chloroethyl protons (split into multiplets near δ 3.5–4.0 ppm).

- X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol or dichloromethane and analyze the crystal lattice .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

- Methodological Answer: The compound is sparingly soluble in water but dissolves well in aromatic solvents (e.g., toluene) and polar aprotic solvents (e.g., DMSO, DMF). Solubility tests at varying temperatures (25–60°C) are critical for reaction setup. For kinetic studies, use DMSO to ensure homogeneity .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer: Use PPE (nitrile gloves, safety goggles) and work in a fume hood. The chloroethyl group may release toxic gases (e.g., HCl) under heat. Store in airtight containers away from light. Refer to SDS data for spill management and emergency protocols .

Advanced Research Questions

Q. How does the chloroethyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer: The chloroethyl moiety is prone to hydrolysis. Under acidic conditions (pH < 3), it may undergo SN1 hydrolysis to form a hydroxyethyl derivative. In basic conditions (pH > 10), SN2 displacement can occur. Monitor degradation via LC-MS over 24-hour intervals and adjust buffer systems (e.g., phosphate buffers at pH 6–8) to minimize instability .

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for chloroethyl group reactions. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate reaction pathways .

Q. How can contradictory data on the compound’s thermal decomposition be resolved?

- Methodological Answer: Conflicting reports (e.g., decomposition at 150°C vs. 180°C) may arise from impurities or varying heating rates. Perform thermogravimetric analysis (TGA) at controlled ramp rates (e.g., 5°C/min) under inert gas. Pair with DSC to identify endothermic/exothermic events and FTIR for evolved gas analysis .

Q. What strategies improve the regioselectivity of this compound in coupling reactions?

- Methodological Answer: Use directing groups (e.g., boronates) or transition-metal catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to steer cross-coupling reactions. Optimize solvent polarity (e.g., THF vs. acetonitrile) and temperature to favor para/meta substitution. Monitor regioselectivity via LC-MS and 2D NMR .

Q. How can the compound’s potential as a precursor for fluorescent probes be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.